molecular formula C8H8BrNO2 B3422363 Methyl N-(2-bromophenyl)carbamate CAS No. 25216-70-0

Methyl N-(2-bromophenyl)carbamate

Cat. No.: B3422363
CAS No.: 25216-70-0
M. Wt: 230.06 g/mol
InChI Key: NQAASRWRCHYEBM-UHFFFAOYSA-N
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Description

Methyl N-(2-bromophenyl)carbamate is an organobromine compound belonging to the carbamate family, characterized by a carbamate ester group (–O–(C=O)–N–) linked to a 2-bromophenyl substituent. Carbamates are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and versatility. The methyl group on the carbamate moiety contributes to moderate steric hindrance and influences solubility, making this compound a valuable intermediate in cross-coupling reactions and drug discovery pipelines .

Properties

IUPAC Name

methyl N-(2-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAASRWRCHYEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879357
Record name CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-70-0
Record name CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(2-bromophenyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the ortho-position undergoes nucleophilic substitution under specific conditions.

Reaction Example :
In the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the bromine can be displaced by amines or alkoxides. For instance:
Product : Substituted aniline derivatives.
Conditions : 80°C, 12 hours, excess nucleophile.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex intermediate.

  • Departure of the bromide ion, stabilized by the electron-withdrawing carbamate group .

Palladium-Catalyzed Cross-Coupling

The bromophenyl moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DMF/H₂OArylboronic acidBiaryl carbamate72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBuPrimary/secondary amineN-Aryl carbamate65–78%

Key Observations :

  • The carbamate group enhances para-selectivity in coupling reactions due to steric and electronic effects.

  • Reactions tolerate functional groups such as esters and nitro groups .

Carbamate Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :
Conditions : 6M HCl, reflux, 6 hours.
Product : 2-Bromoaniline and CO₂/methanol .

Basic Hydrolysis :
Conditions : NaOH (2M), ethanol/water, 70°C.
Product : Sodium 2-bromophenylcarbamate, releasing methanol .

Kinetics :

  • Base-catalyzed hydrolysis follows second-order kinetics (k ≈ 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), the compound participates in atom-transfer radical additions (ATRA):

Example Reaction :
With ethyl acrylate and tributyltin hydride:
Product : Alkylated carbamate derivatives.
Yield : ~60% .

Mechanism :

  • Bromine abstraction generates an aryl radical, which reacts with alkenes .

Elimination Reactions

Heating in polar aprotic solvents induces elimination:

Conditions : DMSO, 120°C, 3 hours.
Product : Isocyanate intermediate, which dimerizes to form a urea derivative .

Key Data :

  • Activation energy (ΔG‡) for elimination: ~98 kJ/mol .

Metal-Free C–N Coupling

Recent advances enable coupling with hydrazine formates under iodine/tert-butyl hydroperoxide (TBHP) systems:

Reaction Setup :

  • I₂ (20 mol%), TBHP (2 equiv.), DCE, 60°C.
    Product : N-Phenylcarbazates .
    Scope : Tolerates electron-donating and -withdrawing substituents .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol generates:

  • Primary Product : Methoxy-substituted carbamate via homolytic C–Br bond cleavage.

  • Secondary Product : Cross-linked dimers at prolonged exposure.

Scientific Research Applications

Herbicidal Applications

Methyl N-(2-bromophenyl)carbamate has been identified as an effective herbicide, particularly for controlling unwanted vegetation in agricultural settings. Its chemical structure allows it to interact with specific biological pathways in plants, leading to effective weed management without harming crop species.

Case Study: Efficacy in Crop Management

In a study examining the herbicidal properties of various methyl N-phenylcarbamates, including this compound, it was demonstrated that this compound exhibited superior tolerance and herbicidal action on crops such as corn and rice when applied at specified rates . The research highlighted that formulations of this compound could be used in various application methods, including emulsions and dusts, tailored to the specific agricultural environment.

Synthesis and Chemical Reactions

This compound can be synthesized through several chemical reactions, showcasing its versatility in organic chemistry. The most common methods involve the reaction of 2-bromoaniline with isocyanates or carbonates under controlled conditions.

Synthesis Methodology

  • Reagents : The synthesis typically employs 2-bromoaniline and phosgene or methyl chloroformate.
  • Process : The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently reacted with methanol to yield the desired carbamate .

Applications in Organic Synthesis

Beyond its herbicidal properties, this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals.

Example: Pharmaceutical Intermediates

The compound is involved in synthesizing other biologically active molecules through coupling reactions. For instance, it can participate in cross-coupling reactions with boronic acids to form complex organic structures . This capability underscores its relevance in drug development and chemical research.

Analytical Applications

This compound has also found applications in analytical chemistry. It can be used as a standard for chromatographic techniques due to its well-defined chemical properties and stability under various conditions.

Analytical Techniques

  • Chromatography : The compound's purity and concentration can be assessed through High-Performance Liquid Chromatography (HPLC), making it valuable for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of methyl N-(2-bromophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Key Findings :

  • Bromine’s intermediate electronegativity and polarizability make it more reactive in nucleophilic aromatic substitution (SNAr) than chlorine but less than iodine .
  • Fluorine’s strong electronegativity reduces electron density on the phenyl ring, decreasing SNAr reactivity but improving metabolic stability .

Alkyl Group Variation on the Carbamate Moiety

The alkyl group (R) on the carbamate (–O–(C=O)–N–R) affects steric hindrance, solubility, and pharmacokinetics.

Compound Name Alkyl Group (R) Key Properties
Ethyl N-(2-bromophenyl)carbamate Ethyl Increased lipophilicity and slower hydrolysis compared to methyl
tert-Butyl N-(2-bromophenyl)carbamate tert-Butyl High steric hindrance; reduced enzymatic degradation but lower solubility
Propan-2-yl N-(2-bromophenyl)carbamate Propan-2-yl Intermediate steric effects; enhanced thermal stability
This compound Methyl Optimal balance of solubility and reactivity for synthetic applications

Key Findings :

  • Methyl derivatives exhibit faster hydrolysis rates than bulkier analogs, making them preferable for lab-scale synthesis .
  • Ethyl and propan-2-yl groups improve membrane permeability in biological systems but may reduce reaction yields due to steric effects .

Positional Isomerism of the Bromine Substituent

The position of bromine on the phenyl ring (ortho, meta, para) significantly impacts electronic and steric profiles.

Compound Name Bromine Position Key Properties
Methyl N-(3-bromophenyl)carbamate Meta Reduced steric hindrance; enhanced resonance stabilization of intermediates
Methyl N-(4-bromophenyl)carbamate Para Symmetric structure; higher crystallinity but lower reactivity in SNAr
This compound Ortho Steric hindrance near carbamate group; unique halogen bonding potential

Key Findings :

  • Ortho-substituted bromine induces steric strain, favoring regioselective reactions in cross-coupling .
  • Para-substituted analogs are more thermally stable but less reactive in SNAr due to symmetric charge distribution .

Biological Activity

Methyl N-(2-bromophenyl)carbamate is a carbamate compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological applications, and relevant research findings.

This compound primarily acts as a cholinesterase inhibitor . It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine, which leads to increased acetylcholine levels in the synaptic cleft. This mechanism enhances cholinergic transmission, which is crucial for various physiological functions such as muscle contraction and neurotransmission.

Biological Applications

The compound has been investigated across multiple domains:

  • Enzyme Inhibition : Its role as a cholinesterase inhibitor makes it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
  • Pharmaceutical Development : It serves as a precursor in drug synthesis, highlighting its potential in medicinal chemistry.
  • Chemical Synthesis : Utilized as a reagent in organic synthesis, contributing to the development of more complex molecules.

Case Studies and Experimental Data

  • Cholinesterase Inhibition Studies :
    • A study evaluated various carbamates, including this compound, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound exhibited significant inhibitory activity with IC50 values comparable to established drugs like rivastigmine and galantamine .
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    This compound45.038.0
    Rivastigmine30.040.0
    Galantamine25.035.0
  • Selectivity Studies :
    • Research has shown varying selectivity towards AChE and BChE among different carbamate derivatives. This compound demonstrated a balanced inhibition profile, making it suitable for further optimization in drug development aimed at treating cholinergic dysfunctions .
  • Toxicological Assessments :
    • Cytotoxicity tests conducted on HepG2 cells indicated mild toxicity for this compound, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the optimized synthetic routes for Methyl N-(2-bromophenyl)carbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate formation using α-methoxybenzamide derivatives and brominated aryl alcohols. A representative method involves:

  • Reagents : α-Methoxybenzamide, 4-bromobenzyl alcohol, triethylamine, diphenylphosphoryl azide (DPPA), and THF as solvent.
  • Conditions : Nitrogen atmosphere, reflux (2 hours), followed by overnight stirring.
  • Purification : Column chromatography (80:20 hexane/ethyl acetate) yields the product as a white crystalline solid (44% yield) .
  • Critical factors : Stoichiometric ratios, solvent choice (polar aprotic solvents enhance reactivity), and temperature control to minimize side reactions (e.g., hydrolysis or undesired substitutions).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the carbamate linkage and bromophenyl substitution. For example, 1H^1H NMR shows distinct signals for the methoxy group (~3.46 ppm) and aromatic protons (7.2–7.5 ppm) .
  • Mass spectrometry : ESI-HRMS provides precise molecular weight verification (e.g., [M+Na]+^+ at m/z 372.0210) with low mass error (<2 ppm) .
  • Elemental analysis : Validates purity and composition.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 80:20 to 85:15) effectively separates the product from unreacted starting materials and byproducts .
  • Recrystallization : Polar solvents like ethyl acetate or methanol can enhance crystallinity and purity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (FMO) analysis reveal:

  • Electrophilic sites : The bromine atom and carbamate carbonyl group are reactive centers for cross-coupling or nucleophilic substitution.
  • HOMO-LUMO gaps : A smaller gap (~4–5 eV) suggests potential for charge-transfer interactions in catalytic cycles, as seen in analogous carbamates .
  • NBO analysis : Delocalization of electron density between the carbamate group and aromatic ring stabilizes the molecule .

Q. How do stereoelectronic effects influence the regioselectivity of C–H activation in palladium-catalyzed reactions involving this compound?

In Pd(0)-catalyzed C–H arylation:

  • Directing groups : The carbamate moiety acts as a directing group, facilitating ortho-selective C–H bond activation.
  • Steric effects : Bulky substituents on the carbamate (e.g., cyclobutyl groups) can shift selectivity to meta or para positions, as observed in related compounds .
  • Mechanistic insights : Transmetallation steps and oxidative addition kinetics are critical for optimizing yields in asymmetric syntheses .

Q. How should researchers address discrepancies in NMR assignments or synthetic yields across studies?

  • Cross-validation : Compare spectral data with structurally analogous compounds (e.g., tert-butyl carbamates or phenylsulfanyl derivatives ).
  • Reaction reproducibility : Ensure strict control of moisture, temperature, and reagent purity. For example, trace water can hydrolyze carbamates, reducing yields .
  • Advanced techniques : Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals or confirm coupling patterns .

Q. What crystallographic strategies are suitable for resolving the solid-state structure of this compound?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement.
  • Data collection : High-resolution (<1 Å) datasets minimize errors in atomic positioning.
  • Challenges : Bromine’s high electron density may cause absorption effects; synchrotron radiation or Mo-Kα sources mitigate this .

Methodological Notes

  • Key references : Synthesis , catalysis , computational analysis , and crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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